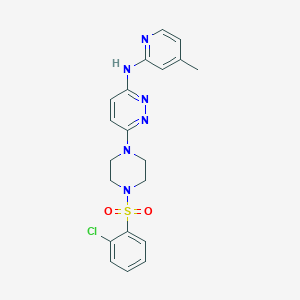
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C20H21ClN6O2S and its molecular weight is 444.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a pyridazine derivative that has garnered attention for its potential biological activities. Pyridazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H21ClN6O2S, with a molecular weight of approximately 414.5 g/mol. The presence of a chlorophenyl sulfonyl group and a piperazine moiety contributes to its biological profile.
Research indicates that pyridazine derivatives can act on multiple biological targets, including:
- Enzyme Inhibition : Compounds similar to the target molecule have shown inhibition against various enzymes, including protein tyrosine phosphatases and kinases.
- Antimicrobial Activity : Pyridazine derivatives have been reported to exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine levels | |
| Enzyme inhibition | Inhibition of protein kinases |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridazine derivatives, including the target compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing selective cytotoxicity. It inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer and leukemia cell lines.
Research Findings
Recent research has focused on optimizing the structure of pyridazine derivatives to enhance their biological activity. Modifications to the piperazine ring and sulfonamide group have been explored to improve potency and selectivity against specific targets.
Example Findings:
- A derivative with an altered piperazine structure exhibited increased potency against protein kinase targets, with IC50 values in the low nanomolar range.
- Structural modifications have also been linked to improved solubility and bioavailability, critical factors for therapeutic development.
Propiedades
IUPAC Name |
6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2S/c1-15-8-9-22-19(14-15)23-18-6-7-20(25-24-18)26-10-12-27(13-11-26)30(28,29)17-5-3-2-4-16(17)21/h2-9,14H,10-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVRJHGKAOHRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














